molecular formula C21H29NaO8S B180668 Hydrocortisone 21-(sodium sulphate) CAS No. 1852-36-4

Hydrocortisone 21-(sodium sulphate)

Cat. No. B180668
CAS RN: 1852-36-4
M. Wt: 464.5 g/mol
InChI Key: DJKQHUMDQFOLHE-WDCKKOMHSA-M
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Description

Hydrocortisone, also known as cortisol, is a glucocorticoid secreted by the adrenal cortex . It is used to treat immune, inflammatory, and neoplastic conditions . It was discovered in the 1930s by Edward Kendall and named Compound F, or 17-hydroxycorticosterone . Hydrocortisone was granted FDA approval on 5 August 1952 .


Synthesis Analysis

An isocratic sensitive and precise reverse phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the determination and quantification of hydrocortisone in controlled-release and conventional (tablets and injections) pharmaceutical preparations . Another study introduces a straightforward RP-HPLC method for both bulk and pharmaceutical dosage form (Hydrocort-100) following the guidelines of the International Conference on Harmonization (ICH) .


Molecular Structure Analysis

The chemical formula of Hydrocortisone 21-(sodium sulphate) is C25H33NaO8 . The molecular weight is 484.5 g/mol .


Chemical Reactions Analysis

Many steroids esterified at the C-21 position, such as hydrocortisone acetate and methylprednisolone acetate, are hydrolyzed in the alkaline medium to give rise to the corresponding free C-21 hydroxy steroids .


Physical And Chemical Properties Analysis

Hydrocortisone 21-hemisuccinate sodium salt is a crystalline solid . It is stable at -20°C as supplied . It should be protected from prolonged exposure to light .

Scientific Research Applications

  • Metabolism of Corticosteroid Sulphates : A study investigated the metabolism of corticosteroid 21-sulphates, including sodium cortisol 21-sulphate, using rat liver slices, revealing insights into corticosteroid metabolism in mammals (Pasqualini & Faggett, 1964).

  • Ophthalmic Application : Hydrocortisone sodium phosphate, a related compound, was studied for its penetration into human aqueous humor after topical application, demonstrating its potential in treating ocular conditions (Cagini et al., 2021).

  • Impact on Glycosaminoglycan Synthesis : The effects of hydrocortisone on sulphated glycosaminoglycan synthesis in aged human cartilage were examined, highlighting its implications in anti-inflammatory treatments (Mckenzie et al., 1976).

  • Metabolism in Humans : Research on the metabolism of hydrocortisone 21-sulfate in humans provided insights into its metabolic pathways and potential clinical implications (Nakada et al., 1969).

  • Hydrocortisone Sodium Succinate : A study discussed the use of hydrocortisone sodium succinate, an anti-inflammatory steroid, for rapid intravenous administration in high doses, useful in acute care settings (Pathy, 2018).

  • Ophthalmic Use and Teratogenic Effects : Research on hydrocortisone sodium succinate's ophthalmic application in pregnant mice indicated potential teratogenic effects, such as cleft palate formation (Ballard et al., 1975).

Safety And Hazards

Hydrocortisone 21-hemisuccinate sodium salt is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It may damage the unborn child and is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Hydrocortisone is primarily used to alleviate various inflammations, including mild skin inflammation, diaper rash, acute allergic reactions, and severe inflammatory bowel disease . It is also used as a corticosteroid replacement therapy for adrenal cortical insufficiency . The future directions of Hydrocortisone 21-(sodium sulphate) will likely continue to focus on these areas, with potential for new applications as our understanding of its mechanisms and effects continues to evolve.

properties

IUPAC Name

sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKQHUMDQFOLHE-WDCKKOMHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COS(=O)(=O)[O-])O)C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NaO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939934
Record name Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrocortisone 21-(sodium sulphate)

CAS RN

1852-36-4
Record name Hydrocortisone 21-(sodium sulphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrocortisone 21-(sodium sulphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Isogai, S Si, L Pont-Lezica, T Tan, V Kapoor… - Nature, 2011 - nature.com
The vomeronasal organ (VNO) has a key role in mediating the social and defensive responses of many terrestrial vertebrates to species- and sex-specific chemosignals 1 . More than …
Number of citations: 325 www.nature.com

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